![molecular formula C13H21NO3S B7592234 N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide, also known as NBBS, is a chemical compound that has been increasingly studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities. NBBS has been shown to exhibit promising properties for use in various research fields, including neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide is complex and involves multiple targets. It has been shown to enhance the activity of GABA-A receptors by binding to a specific site on the receptor. This leads to increased inhibitory neurotransmission and potential therapeutic effects in conditions such as anxiety and epilepsy.
This compound has also been shown to inhibit the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound enhances the activity of GABA-A receptors and inhibits the activity of carbonic anhydrase enzymes. In vivo studies have shown that this compound exhibits anticonvulsant, analgesic, and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It has also been shown to exhibit high selectivity for its targets, making it a useful tool for studying specific biological processes.
However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the potential therapeutic effects of this compound in various disease models, including epilepsy, chronic pain, and inflammation. Additionally, the use of this compound as a tool for studying the physiological roles of carbonic anhydrase enzymes warrants further investigation. Overall, this compound has shown promising properties for use in scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzylamine with 3-bromobutane to form N-(4-methoxybenzyl)-3-bromobutylamine. This intermediate is then reacted with sodium ethanesulfonate to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide has been shown to have potential applications in various research fields. In neuroscience, it has been studied for its ability to modulate the activity of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission. This compound has been shown to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission and potential therapeutic effects in conditions such as anxiety and epilepsy.
In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of conditions such as epilepsy, chronic pain, and inflammation.
In biochemistry, this compound has been studied for its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. This compound has been shown to selectively inhibit the activity of certain carbonic anhydrase isoforms, making it a potential tool for studying the physiological roles of these enzymes.
Eigenschaften
IUPAC Name |
N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-4-18(15,16)14-10-9-11(2)12-5-7-13(17-3)8-6-12/h5-8,11,14H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMOAMUMIABPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC(C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)
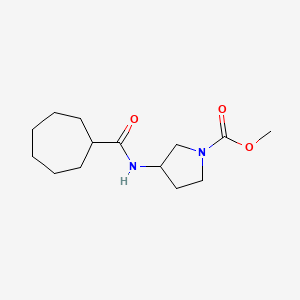

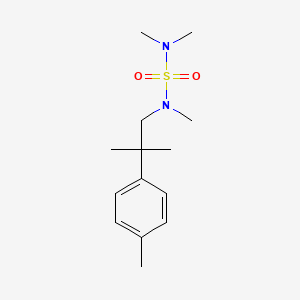
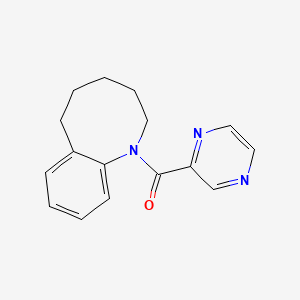

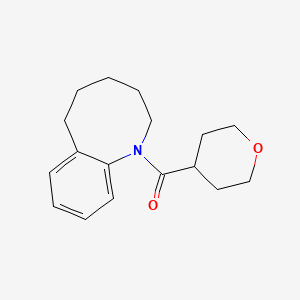
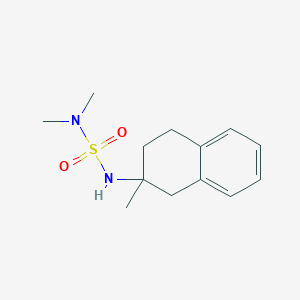
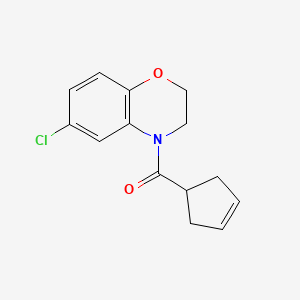
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)
![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)

![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)
